![molecular formula C12H7F4NO B3095209 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol CAS No. 1261963-05-6](/img/structure/B3095209.png)
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
Overview
Description
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Scientific Research Applications
1. Microwave-Assisted Synthesis and Bio-evaluation
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol has been used in the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These compounds have demonstrated potential antibacterial and antifungal activities comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Atchuta Ramarao, 2017).
2. Synthesis of Poly-Substituted Pyridines
The compound is also involved in the synthesis of poly-substituted pyridines, a process that includes breaking C-F bonds of anionically activated fluoroalkyl groups. This method is noted for its high yields and the absence of noble metals, making it a valuable technique in pyridine synthesis (Chen et al., 2010).
3. Phosphorescent Properties in Iridium(III) Complexes
In a study focusing on phosphorescent properties, this compound was used as a cyclometalated ligand in Iridium(III) complexes. These complexes were found to emit blue phosphorescence with high quantum yields, indicating potential for applications in organic electronics (Guo et al., 2018).
4. Organic Light-Emitting Diodes (OLEDs)
The compound has been used in the synthesis of iridium complexes for efficient organic light-emitting diodes (OLEDs). These complexes showed bright green light emission with high luminance and low efficiency roll-off, suggesting their utility in high-performance OLEDs (Teng et al., 2014).
5. Practical Synthesis Applications
In another practical synthesis, the compound was used in the preparation of complex molecules, demonstrating its versatility in chemical synthesis and pharmaceutical applications (Vaid et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylphenyl group have been associated with analgesic effects . They seem to interact with peripheral sensory trigeminal nerves and CGRP (calcitonin gene-related peptide) receptors .
Mode of Action
It’s likely that the compound interacts with its targets, possibly the cgrp receptors, leading to changes in the pain signaling pathways .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might influence the pain signaling pathways mediated by cgrp receptors .
Pharmacokinetics
A related compound was found to exhibit suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Based on the potential analgesic effects, it can be inferred that the compound might help in relieving pain .
Action Environment
The synthesis of similar compounds suggests that certain reaction conditions, such as temperature and the presence of specific reagents, can influence the formation and properties of the compound .
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVPOUHEHCTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692752 | |
Record name | 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-05-6 | |
Record name | 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.